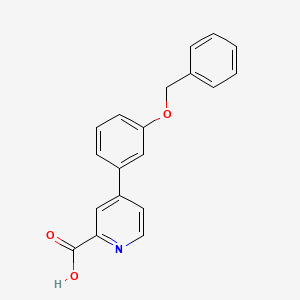
4-(3-Benzyloxyphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties in Polymer Light-Emitting Devices A picolinic acid derivative, integrated within an iridium complex, demonstrated improved optoelectronic properties in polymer light-emitting devices. This study highlights the potential of modifying picolinic acid derivatives to enhance the luminance efficiency and brightness of light-emitting devices, suggesting a pathway for the development of better performing optoelectronic materials (Xiao et al., 2009).
Hydrothermal Self-Assembly of Metal–Organic Frameworks The hydrothermal self-assembly process utilizing 4-(3-carboxyphenyl)picolinic acid as a building block yielded diverse metal–organic and supramolecular networks. This demonstrates the compound's versatility in synthesizing coordination compounds with varied structural dimensions, which have implications for materials science, particularly in the design of novel metal–organic frameworks with potential applications in catalysis, gas storage, and separation technologies (Gu et al., 2017).
Antimicrobial Activities and DNA Interactions A study on picolinic acid derivatives, including their spectroscopic characterization and antimicrobial activities, provided insights into their interactions with DNA. The findings suggest that these compounds can serve as potential antimicrobial agents, with the ability to interact with genetic material. This opens up avenues for their application in the development of new drugs and therapeutic agents targeting microbial infections (Tamer et al., 2018).
Photocatalytic Activity in Coordination Polymers The application of a picolinic acid derivative in the assembly of coordination compounds revealed their potential in photocatalytic activities. These compounds were effective in the degradation of methylene blue, indicating their utility in environmental remediation and the development of photocatalysts for the purification of water and air (Gu et al., 2017).
Catalysis in Water Oxidation Research on ruthenium complexes containing picolinic acid as an anionic ligand demonstrated high activities and stabilities in water oxidation. This highlights the role of picolinic acid derivatives in developing efficient catalysts for water splitting, a critical process in the production of hydrogen fuel and the advancement of sustainable energy technologies (Lu et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 4-(3-Benzyloxyphenyl)picolinic acid is the zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
This compound affects the kynurenine pathway, a major route of L-tryptophan catabolism . By binding to zinc finger proteins and inhibiting their function, this compound can potentially influence various downstream effects related to viral replication and packaging, as well as normal cell homeostatic functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of zinc finger proteins. This inhibition disrupts processes such as viral replication and packaging, and normal cell homeostatic functions . Additionally, this compound has been shown to be an anti-viral in vitro and in vivo .
Eigenschaften
IUPAC Name |
4-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-12-16(9-10-20-18)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJADIBOYBIDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

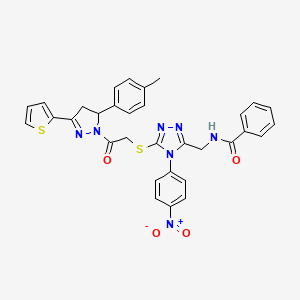
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)
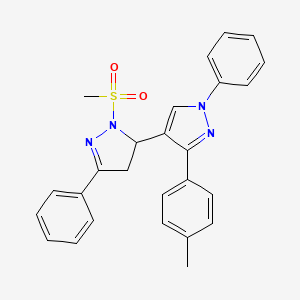
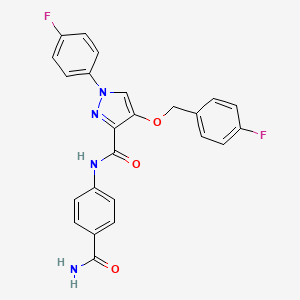
![6-Methyl-4-(4-methylpyrazol-1-yl)-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride](/img/structure/B2471700.png)

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2471702.png)
![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)
![N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2471706.png)
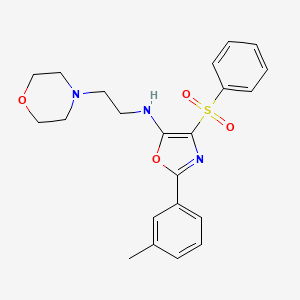
![2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2471708.png)
